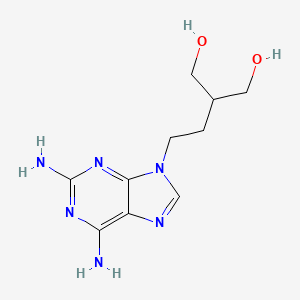
6-Amino Didesacetyl Famciclovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino Didesacetyl Famciclovir typically starts with commercially available 2-Amino-6-Chloropurine. The process involves esterification and peptide coupling between 2-Amino-6-Chloropurine and Triethyl 3-bromopropane 1,1,1-tricarboxylate using potassium carbonate as a catalyst . Another method involves using guanidine nitrate and diethyl malonate as raw materials, followed by a series of ring-closing reactions under alkaline and acidic conditions .
Industrial Production Methods
Industrial production methods for famciclovir and its derivatives often involve phase-transfer catalysts and regioselective alkylation processes to ensure high yield and purity . These methods are designed to be cost-effective and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino Didesacetyl Famciclovir undergoes various chemical reactions, including:
Oxidation: Conversion to penciclovir through biotransformation.
Reduction: Reduction of intermediate compounds during synthesis.
Substitution: N-alkylation and esterification reactions during synthesis
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, sodium nitrite, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major product formed from the biotransformation of this compound is penciclovir, an active antiviral compound .
Aplicaciones Científicas De Investigación
6-Amino Didesacetyl Famciclovir has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of antiviral agents.
Biology: Studied for its interactions with viral DNA polymerase.
Medicine: Used in the treatment of herpes virus infections, including herpes zoster and genital herpes.
Industry: Employed in the production of antiviral medications.
Mecanismo De Acción
6-Amino Didesacetyl Famciclovir is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir. Penciclovir is phosphorylated by viral thymidine kinase in HSV-1, HSV-2, and VZV-infected cells to a monophosphate form. This is then converted to penciclovir triphosphate, which competes with deoxyguanosine triphosphate to inhibit viral DNA polymerase, thereby selectively inhibiting herpes viral DNA synthesis and replication .
Comparación Con Compuestos Similares
Similar Compounds
Famciclovir: The parent compound, also a prodrug of penciclovir.
Penciclovir: The active antiviral compound formed from the biotransformation of famciclovir.
Acyclovir: Another guanine analogue used to treat herpes virus infections.
Uniqueness
6-Amino Didesacetyl Famciclovir is unique due to its specific biotransformation pathway and its effectiveness in treating a range of herpes virus infections. Its higher oral bioavailability compared to acyclovir makes it a preferred choice in certain clinical settings .
Propiedades
Fórmula molecular |
C10H16N6O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-[2-(2,6-diaminopurin-9-yl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C10H16N6O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H4,11,12,14,15) |
Clave InChI |
OAGQDDDSIYTNMT-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1CCC(CO)CO)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















